5-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a nitrophenyl group at the 4-position of the isoxazole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 4-nitrobenzaldehyde, hydroxylamine hydrochloride, sodium acetate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 5-(4-Aminophenyl)-4,5-dihydroisoxazol-5-ol
Substitution: Various substituted isoxazoles depending on the nucleophile used
Oxidation: 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-one
Scientific Research Applications
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydroxylamine: Similar structure but lacks the isoxazole ring.
4-Nitrophenylisoxazole: Similar structure but lacks the hydroxyl group.
4-Nitrophenyl-2-isoxazoline: Similar structure but has a different substitution pattern on the isoxazole ring.
Uniqueness
5-(4-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of both the nitrophenyl group and the hydroxyl group on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53009-38-4 |
---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,6,12H,5H2 |
InChI Key |
YQRHSTCKWUGOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.